4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is known for its unique structural features, which include a fused ring system combining a cyclopentane, thiophene, and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted cyclopentanone with a thiophene derivative, followed by chlorination and subsequent cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel thienopyrimidine derivatives with potential antibacterial activity.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of thienopyrimidine derivatives, including their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives
Uniqueness
4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the isobutyl group. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H15ClN2S |
---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
12-chloro-10-(2-methylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C13H15ClN2S/c1-7(2)6-10-15-12(14)11-8-4-3-5-9(8)17-13(11)16-10/h7H,3-6H2,1-2H3 |
InChI Key |
PIEHGCRJRFGVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl |
Origin of Product |
United States |
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